2-(Bromomethyl)-2-(butan-2-yl)oxolane

CAS No.:

Cat. No.: VC17651418

Molecular Formula: C9H17BrO

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17BrO |

|---|---|

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | 2-(bromomethyl)-2-butan-2-yloxolane |

| Standard InChI | InChI=1S/C9H17BrO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |

| Standard InChI Key | JAFFOMUATMCFFU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1(CCCO1)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Basic Properties

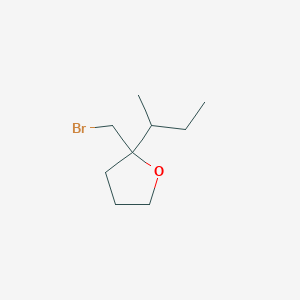

2-(Bromomethyl)-2-(butan-2-yl)oxolane has the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . The compound’s structure features a five-membered oxolane ring with two substituents at the 2-position: a bromomethyl (-CH₂Br) group and a butan-2-yl (-CH(CH₂CH₃)CH₂) branch (Fig. 1). This substitution pattern creates a sterically congested environment, which may influence reactivity and stereochemical outcomes in synthetic applications.

Table 1: Key physicochemical data for 2-(Bromomethyl)-2-(butan-2-yl)oxolane

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1935017-76-7 | |

| Molecular Formula | C₉H₁₇BrO | |

| Molecular Weight | 221.13 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The absence of reported density and thermal properties in available literature highlights a gap in publicly accessible data, underscoring the need for further experimental characterization.

Stereochemical Considerations

Synthetic Methodologies

Overview of Synthetic Routes

-

Alkylation of Cyclic Ethers: Introducing the butan-2-yl group via nucleophilic substitution or Friedel-Crafts alkylation.

-

Bromination: Subsequent bromination of a hydroxymethyl or methyl precursor using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) .

For example, patent CN114380681A describes a one-pot synthesis of 2-(bromomethyl)-2-butyl hexanoic acid, wherein a cyanoacetate intermediate undergoes alkylation with bromobutane, reduction, and bromination . Adapting this methodology, the oxolane analog could theoretically be synthesized via:

-

Step 1: Alkylation of a tetrahydrofuran derivative with 2-bromobutane under basic conditions.

-

Step 2: Bromination of the resulting hydroxymethyl intermediate using HBr or similar agents.

Table 2: Representative reaction conditions for brominated intermediate synthesis

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 1 | Na ethoxide, bromobutane, 70–80°C, 16h | 88% | >95% de | |

| 2 | 30–40% HBr, 50–60°C, 3h | 90% | >98% |

Optimization and Scalability

The patent emphasizes the importance of reaction temperature and stoichiometry. For instance, maintaining temperatures ≤60°C during reductions prevents undesired side reactions, while a 1.8:1 molar ratio of reducing agent to substrate ensures complete conversion . Industrial scalability is facilitated by "one-pot" methodologies that minimize intermediate isolation, thereby reducing purification steps and material loss .

Physicochemical Properties and Characterization

Spectral Data and Analytical Profiling

Although experimental spectral data (e.g., NMR, IR) for 2-(Bromomethyl)-2-(butan-2-yl)oxolane are unavailable, analogous brominated ethers exhibit characteristic signals:

-

¹H NMR: Resonances for the oxolane ring protons (δ 3.5–4.0 ppm), bromomethyl group (δ 3.2–3.5 ppm), and butan-2-yl methyl branches (δ 0.8–1.5 ppm).

-

¹³C NMR: Peaks corresponding to the quaternary carbon (δ 75–85 ppm) and brominated carbon (δ 30–35 ppm).

Mass spectrometry would likely show a molecular ion peak at m/z 221 (M⁺) with fragments indicative of Br loss (m/z 142) .

Stability and Reactivity

Industrial and Research Applications

Role in Organic Synthesis

2-(Bromomethyl)-2-(butan-2-yl)oxolane’s primary utility lies in its capacity to introduce branched alkyl chains and bromine atoms into target molecules. Potential applications include:

-

Quaternary Carbon Construction: Serving as a scaffold for generating sterically hindered centers in natural product synthesis .

-

Pharmaceutical Intermediates: Participating in coupling reactions to form carbon-carbon or carbon-heteroatom bonds in drug candidates.

Limitations and Challenges

The compound’s steric bulk may limit its reactivity in certain transformations, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Furthermore, the lack of commercial availability necessitates in-house synthesis, which may pose logistical challenges for small-scale laboratories .

Future Directions and Research Opportunities

-

Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data to enrich existing databases.

-

Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms for chiral molecule construction.

-

Application Exploration: Investigation into catalytic or medicinal chemistry applications leveraging its unique steric and electronic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume